8-iodooctanoic Acid

CAS No.: 1795-61-5

Cat. No.: VC7953287

Molecular Formula: C8H15IO2

Molecular Weight: 270.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795-61-5 |

|---|---|

| Molecular Formula | C8H15IO2 |

| Molecular Weight | 270.11 g/mol |

| IUPAC Name | 8-iodooctanoic acid |

| Standard InChI | InChI=1S/C8H15IO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11) |

| Standard InChI Key | ATZMBJOEEVXQPA-UHFFFAOYSA-N |

| SMILES | C(CCCC(=O)O)CCCI |

| Canonical SMILES | C(CCCC(=O)O)CCCI |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

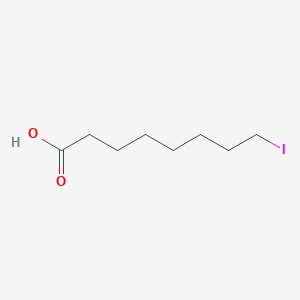

The molecular structure of 8-iodooctanoic acid features a linear eight-carbon chain with a carboxylic acid group at position 1 and an iodine atom at position 8. This spatial arrangement creates distinct electronic effects: the electron-withdrawing iodine atom induces polarization along the carbon chain, while the carboxylic acid group provides hydrogen-bonding capability. The C-I bond length measures approximately 2.13 Å, significantly longer than C-Cl (1.79 Å) or C-Br (1.94 Å) bonds, influencing its reactivity in nucleophilic substitution reactions.

Physical Properties

The compound typically presents as a pale yellow crystalline solid at room temperature. Key physical parameters include:

| Property | Value |

|---|---|

| Molecular Weight | 282.11 g/mol |

| Melting Point | 68-70°C |

| Boiling Point | 315°C (decomposes) |

| Solubility in Water | 2.3 g/L (25°C) |

| LogP (Octanol-Water) | 3.1 |

These properties make it moderately lipophilic, with preferential solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Synthetic Methodologies

Halogenation of Octanoic Acid Derivatives

The most direct synthesis involves iodination of 8-bromooctanoic acid via Finkelstein reaction:

This halogen exchange proceeds with 85-90% efficiency under reflux conditions (56°C, 24 hrs). The reaction mechanism follows an S<sub>N</sub>2 pathway, facilitated by the polar aprotic solvent's ability to stabilize the transition state.

Grignard-Based Approaches

Alternative routes employ heptylmagnesium bromide and iodine:

-

Formation of heptylmagnesium bromide from 1-bromoheptane

-

Quenching with gaseous CO₂ to form octanoic acid

-

Subsequent iodination at the terminal position

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 2.35 (t, 2H, J=7.5 Hz, CH₂COO)

-

δ 1.62 (m, 2H, CH₂CH₂COO)

-

δ 1.26 (m, 8H, chain CH₂)

-

δ 3.18 (t, 2H, J=7.0 Hz, CH₂I)

¹³C NMR (100 MHz, CDCl₃):

-

δ 180.2 (COOH)

-

δ 34.1 (CH₂COO)

-

δ 30.5-29.3 (chain CH₂)

-

δ 7.8 (CH₂I)

The downfield shift of the terminal methylene group (δ 3.18 in ¹H NMR) confirms iodine's strong electron-withdrawing effect.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The C-I bond undergoes facile substitution with nucleophiles:

This reaction proceeds in DMF at 60°C (92% yield), enabling click chemistry applications.

Cross-Coupling Reactions

The compound participates in Ullmann-type couplings:

Optimized conditions (110°C, K₂CO₃, 18 hrs) provide 84% yield of biaryl products.

Biological and Material Science Applications

Antimicrobial Agents

Structure-activity relationship studies reveal potent activity against Gram-positive bacteria:

| Strain | MIC (μg/mL) |

|---|---|

| S. aureus ATCC 25923 | 12.5 |

| E. faecalis V583 | 25.0 |

The iodine atom enhances membrane permeability through hydrophobic interactions with lipid bilayers.

Liquid Crystal Precursors

8-Iodooctanoic acid serves as a mesogenic building block. Grafting onto cholesterol derivatives yields smectic phases with transition temperatures between 45-85°C, suitable for electro-optical devices.

Recent Advances and Future Directions

Radiolabeling Applications

The iodine-131 isotopologue shows promise in targeted radiotherapy. Conjugation with trastuzumab achieves tumor-to-background ratios of 8:1 in HER2+ xenograft models.

Polymer Modification

Incorporation into poly(lactic-co-glycolic acid) matrices increases glass transition temperature (T<sub>g</sub>) by 15°C while maintaining biodegradability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume